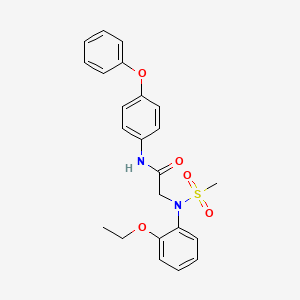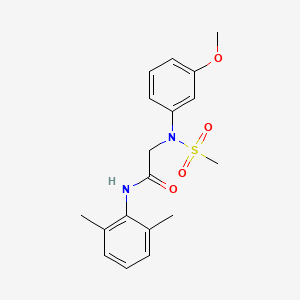![molecular formula C21H18Cl2N2O3S B3568796 N~1~,N~2~-bis(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568796.png)
N~1~,N~2~-bis(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~1~,N~2~-bis(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the inhibitor of κB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. By blocking the phosphorylation and degradation of IκBα, BAY 11-7082 prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory effects in various cell types and animal models of inflammation. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of immune cells, such as macrophages and T cells. In addition, BAY 11-7082 has been demonstrated to have anti-cancer effects in various cancer cell lines and animal models of cancer. It can induce apoptosis, inhibit cell proliferation and migration, and sensitize cancer cells to chemotherapy and radiotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity and potency for NF-κB inhibition, and can effectively block the activity of NF-κB in various cell types and animal models. However, BAY 11-7082 also has some limitations. It can covalently modify other cysteine-containing proteins besides the IKK complex, leading to off-target effects. It can also induce oxidative stress and cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of BAY 11-7082. One direction is to investigate the potential of BAY 11-7082 as a therapeutic agent for various inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. Another direction is to explore the combination of BAY 11-7082 with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance the efficacy and reduce the toxicity of cancer treatment. Moreover, the development of more specific and potent NF-κB inhibitors based on the structure of BAY 11-7082 may provide new insights into the regulation of NF-κB signaling and the treatment of NF-κB-related diseases.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively used in scientific research for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, BAY 11-7082 can effectively reduce inflammation and prevent the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-10-12-16(13-11-15)29(27,28)25(20-9-5-3-7-18(20)23)14-21(26)24-19-8-4-2-6-17(19)22/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMHEFISOABXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568717.png)
![N-(3-chloro-2-methylphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568730.png)
![4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B3568735.png)
![2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3568742.png)
![N-[4-(benzoylamino)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3568749.png)
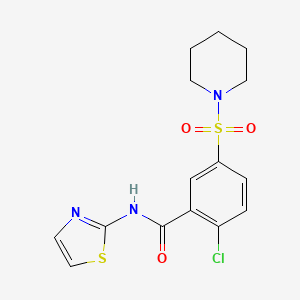
![N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3568770.png)
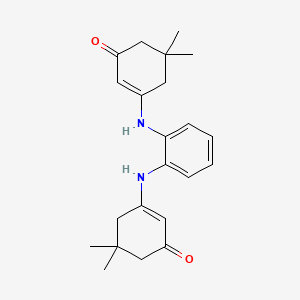
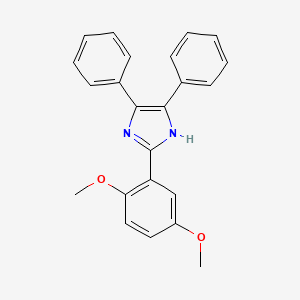
![ethyl 5-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3,3'-bithiophene-4-carboxylate](/img/structure/B3568784.png)

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568803.png)
